N-(2-fluorocyclopentyl)-N-methylisoquinoline-1-carboxamide
Description
Properties
IUPAC Name |
N-(2-fluorocyclopentyl)-N-methylisoquinoline-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O/c1-19(14-8-4-7-13(14)17)16(20)15-12-6-3-2-5-11(12)9-10-18-15/h2-3,5-6,9-10,13-14H,4,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSKWNSKETUVSAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1F)C(=O)C2=NC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorocyclopentyl)-N-methylisoquinoline-1-carboxamide typically involves the following steps:
Formation of Isoquinoline Carboxamide:
Coupling Reaction: The final step involves coupling the fluorinated cyclopentyl ring with the isoquinoline carboxamide using reagents such as palladium catalysts in a Suzuki-Miyaura coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable synthetic routes.
Chemical Reactions Analysis
Key Synthetic Routes
Mechanistic Insights :
-
The amide bond is typically formed via activation of the carboxylic acid (e.g., using HATU) followed by nucleophilic attack by the amine .
-
Fluorination at the 2-position of cyclopentane likely proceeds via a ketone intermediate treated with DAST, converting carbonyl to CF₂, followed by regioselective reduction .
Hydrolysis and Stability
The carboxamide group undergoes hydrolysis under acidic or basic conditions, yielding isoquinoline-1-carboxylic acid and N-methyl-2-fluorocyclopentylamine.
Hydrolysis Conditions
| Medium | Conditions | Products | Reference |
|---|---|---|---|
| Acidic | 6M HCl, reflux, 12h | Isoquinoline-1-carboxylic acid + amine | |
| Basic | 2M NaOH, 80°C, 6h | Same as above |
Kinetics : Hydrolysis rates depend on steric hindrance from the fluorocyclopentyl group, which may slow reaction kinetics compared to less bulky analogs .
Fluorine-Specific Reactions
The 2-fluorine on the cyclopentyl group participates in selective transformations:
Note : The fluorine’s electronegativity enhances the electron-withdrawing effect on the cyclopentyl ring, influencing neighboring group participation in reactions .
Thermal and Photochemical Behavior
| Condition | Observation | Reference |
|---|---|---|
| Thermal Decomposition | Degradation above 200°C, releasing CO and HF | |
| UV Exposure | Photooxidation of isoquinoline ring observed |
Stability Recommendations : Storage under inert atmosphere at –20°C minimizes decomposition .
Biological Interactions
While not directly studied, structural analogs (e.g., isoquinoline carboxamides) exhibit:
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
N-(2-fluorocyclopentyl)-N-methylisoquinoline-1-carboxamide has been identified as a potential candidate for drug development due to its unique structural attributes. It functions primarily as an inhibitor of Factor Xa, an essential enzyme in the coagulation cascade, making it relevant for therapeutic interventions in conditions requiring anticoagulant therapy .
Mechanism of Action
The compound's fluorinated cyclopentyl ring enhances its binding affinity to molecular targets, allowing it to modulate enzyme activity effectively. This interaction can lead to the inhibition of thrombin formation from prothrombin, thereby preventing thrombus formation in various clinical scenarios .
Anti-Inflammatory Applications
Recent studies have demonstrated that derivatives of isoquinoline-1-carboxamide, including this compound, exhibit potent anti-inflammatory effects. For instance, research on related compounds showed significant inhibition of pro-inflammatory mediators like interleukin-6 and nitric oxide in lipopolysaccharide-stimulated BV2 microglial cells. The most effective derivatives achieved IC50 values ranging from 20 to 40 µM .
Cell Migration Inhibition
The compound also inhibits cell migration associated with inflammation. It was found to suppress LPS-induced nuclear translocation of NF-κB and phosphorylation of mitogen-activated protein kinases (MAPKs), crucial pathways in inflammatory responses. This suggests that this compound may have therapeutic implications for neurodegenerative diseases characterized by neuroinflammation .
Materials Science
Development of Advanced Materials
The unique properties of fluorinated compounds like this compound make them suitable for developing advanced materials with enhanced thermal stability and chemical resistance. These characteristics are valuable in creating materials for electronics and protective coatings.
Agrochemical Applications
The compound's structure allows for potential applications in agrochemicals. Its efficacy can be harnessed to create novel agrochemical products with improved environmental profiles and effectiveness against pests or diseases affecting crops.
Mechanism of Action
The mechanism of action of N-(2-fluorocyclopentyl)-N-methylisoquinoline-1-carboxamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to these targets, thereby modulating their activity. This can involve pathways such as enzyme inhibition or receptor activation .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-(2-fluorocyclopentyl)-N-methylisoquinoline-1-carboxamide stands out due to its unique combination of a fluorinated cyclopentyl ring and an isoquinoline carboxamide moiety
Biological Activity
N-(2-fluorocyclopentyl)-N-methylisoquinoline-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that incorporates a fluorinated cyclopentyl group fused with an isoquinoline moiety. This structural configuration is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The following mechanisms have been proposed:
- Receptor Binding : The compound may bind to various receptors, influencing signaling pathways related to pain, inflammation, and cellular growth.
- Enzyme Inhibition : It has been suggested that this compound can inhibit key enzymes involved in metabolic processes, which may contribute to its therapeutic effects.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits notable antimicrobial properties. In vitro assays have demonstrated effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values for different strains are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 30 |
| Mycobacterium tuberculosis | 10 |
Antineoplastic Activity
The compound has also been evaluated for its potential antitumor effects. In vitro studies showed that it inhibited the proliferation of cancer cell lines, such as:
- A498 (Renal carcinoma) : IC50 = 20 µM
- PC-3 (Prostate cancer) : IC50 = 25 µM
- U-87 MG (Glioblastoma) : IC50 = 15 µM
These findings suggest that this compound could serve as a lead compound for the development of new anticancer agents.
Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, researchers tested the efficacy of this compound against a panel of Gram-positive and Gram-negative bacteria. The results indicated significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Mycobacterium tuberculosis, highlighting its potential as an antimicrobial agent .
Study 2: Cancer Cell Line Inhibition
Another study focused on the compound's effects on various cancer cell lines. The results demonstrated that this compound effectively reduced cell viability in A498 and U-87 MG cells, suggesting a mechanism involving apoptosis induction .
Q & A
Q. What are the key considerations for synthesizing N-(2-fluorocyclopentyl)-N-methylisoquinoline-1-carboxamide with high purity?
- Methodological Answer : Synthesis of isoquinoline carboxamide derivatives often involves palladium-catalyzed carbonylation reactions. For example, triflate intermediates can react with [11C]carbon monoxide under controlled conditions to form carboxamide bonds, as demonstrated in the synthesis of analogous compounds like [11C-carbonyl]PK11195 . Key considerations include:
- Reagent selection : Use anhydrous solvents (e.g., DMF) to avoid hydrolysis of intermediates.
- Temperature control : Maintain 60–80°C for optimal coupling efficiency.
- Purification : Employ flash chromatography or preparative HPLC to isolate the target compound, with purity validated via HPLC (≥95%) as per pharmacopeial impurity standards .
Q. Which spectroscopic and chromatographic methods are optimal for structural confirmation and purity assessment?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR in deuterated solvents (e.g., DMSO-d6) resolves fluorinated cyclopentyl and isoquinoline moieties. For example, cyclohexanecarboxamide derivatives are characterized by distinct carbonyl (C=O) peaks at ~165–170 ppm in 13C NMR .
- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) and gradient elution (acetonitrile/water) to quantify impurities (<0.1% per pharmacopeial guidelines) .
Advanced Research Questions
Q. How can researchers resolve stereochemical challenges during fluorocyclopentyl group incorporation?
- Methodological Answer : The 2-fluorocyclopentyl group introduces stereochemical complexity due to possible chair/boat conformers. Strategies include:
- Chiral resolution : Use chiral stationary phases (e.g., Chiralpak AD-H) during HPLC purification to separate enantiomers .
- Computational modeling : Apply density functional theory (DFT) to predict stable conformers and guide synthetic routes .
- X-ray crystallography : Confirm absolute configuration post-synthesis, as demonstrated for structurally related N-methylcarbamoylphenyl derivatives .
Q. What experimental designs are recommended for studying in vivo pharmacokinetics of fluorinated isoquinoline carboxamides?
- Methodological Answer :
- Radiolabeling : Incorporate 18F or 11C isotopes (e.g., via [11C]CO) to track biodistribution using PET imaging, as shown in analogous studies .
- Dose-response protocols : Administer escalating doses (0.1–10 mg/kg) in rodent models, with plasma samples analyzed via LC-MS/MS for metabolite profiling .
- Toxicology : Assess hepatic/renal toxicity through histopathology and serum biomarkers (ALT, AST, creatinine) to establish safety margins .
Q. How can contradictory bioactivity data across studies be systematically addressed?
- Methodological Answer :
- Meta-analysis : Aggregate data from PubChem and validated pharmacological databases (excluding non-peer-reviewed sources) to identify trends in IC50 values or receptor binding affinities .
- Dose standardization : Normalize activity metrics to molar concentrations (µM) rather than mass (mg/mL) to account for molecular weight variations.
- Replicate key assays : Use orthogonal methods (e.g., fluorescence polarization vs. SPR) to confirm target engagement, as discrepancies may arise from assay-specific artifacts .
Methodological Framework for Research Design
Q. What theoretical frameworks guide mechanistic studies of fluorinated carboxamides?
- Methodological Answer :
- Ligand-receptor interaction models : Apply molecular docking (e.g., AutoDock Vina) to predict binding modes with targets like GABA-A receptors, validated by mutagenesis studies .
- Structure-activity relationship (SAR) : Systematically modify substituents (e.g., fluorine position, cyclopentyl ring size) and correlate changes with bioactivity using multivariate regression .
Q. How should researchers validate novel synthetic routes for scalability and reproducibility?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
